

# A Theoretical and Computational Guide to Arsenic Phosphide (AsP) Monolayers

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**Executive Summary:** Two-dimensional (2D) **arsenic phosphide** (AsP) has emerged as a highly promising material in nanoscience, bridging the properties of its constituent elements, arsenic and phosphorus. Theoretical studies, predominantly based on first-principles calculations, have been instrumental in predicting and understanding the diverse and tunable properties of AsP monolayers. This guide provides an in-depth overview of the theoretical research into the structural, electronic, mechanical, thermal, and optical properties of various AsP allotropes. It summarizes key quantitative data, details the computational methodologies employed, and visualizes fundamental workflows, serving as a comprehensive resource for researchers in materials science, electronics, and drug development.

## Introduction

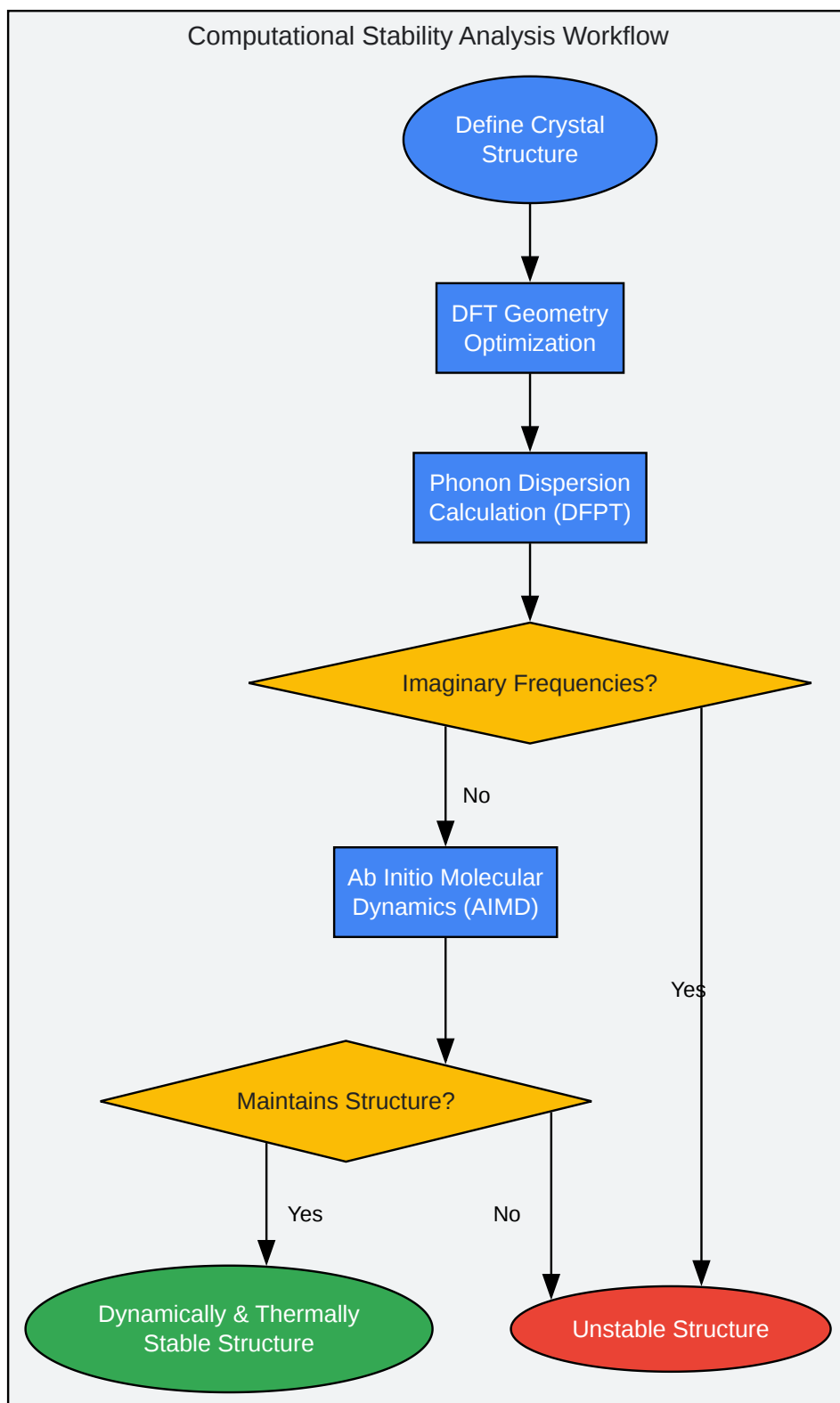
Following the isolation of graphene, the field of 2D materials has expanded to include other elemental monolayers, particularly those from Group V, such as phosphorene and arsenene. The synthesis of layered black arsenic-phosphorus alloys has spurred significant theoretical interest in their monolayer forms.<sup>[1][2]</sup> These studies have revealed that by alloying arsenic and phosphorus, it is possible to create stable 2D structures with highly tunable electronic and optical properties, surpassing in some aspects their single-element counterparts.<sup>[1]</sup> Theoretical investigations have primarily focused on several structural phases, or allotropes, including the puckered black phosphorene-like ( $\alpha$ -phase), the buckled blue phosphorene-like ( $\beta$ -phase), and other predicted stable structures.<sup>[1][3][4]</sup> This guide consolidates the theoretical findings on these promising nanomaterials.

## Structural Properties and Stability

The stability and structural characteristics of AsP monolayers are foundational to understanding their properties. Theoretical studies have identified several stable or metastable allotropes. The most commonly studied are the  $\alpha$ -AsP (puckered honeycomb),  $\beta$ -AsP (buckled honeycomb), and  $\gamma$ -AsP phases.[3] Their stability is typically assessed computationally through two primary methods: calculation of cohesive energy and phonon dispersion, and confirmation via ab initio molecular dynamics (AIMD) simulations.

- **Cohesive Energy:** This value indicates the energy required to separate the constituent atoms, providing a measure of the monolayer's thermodynamic stability. AsP monolayers exhibit cohesive energies larger than that of gray arsenic but slightly smaller than black phosphorus, suggesting they are stable enough to exist.[5]
- **Phonon Dispersion:** The absence of imaginary frequencies in the calculated phonon spectrum across the Brillouin zone is a critical indicator of the material's dynamical stability. [3][4][6][7]
- **Molecular Dynamics:** AIMD simulations at elevated temperatures (e.g., 300 K or 500 K) are used to confirm thermal stability by verifying that the monolayer maintains its structural integrity over time.[5][6]

Below is a typical computational workflow for determining the stability of a predicted 2D material.



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A typical workflow for assessing the stability of 2D materials.

**Table 1: Structural Properties of AsP Monolayers**

| Phase              | Crystal Structure | a (Å) | b (Å) | Cohesive Energy (eV/atom) | Reference(s) |
|--------------------|-------------------|-------|-------|---------------------------|--------------|
| $\alpha$ -AsP      | Puckered          | 3.41  | 5.31  | -                         | [3]          |
| $\alpha_1$ -AsP    | Puckered          | 3.47  | 4.72  | -                         | [7]          |
| $\alpha_3$ -AsP    | Puckered          | 3.47  | 4.72  | -                         | [7]          |
| $\gamma$ -AsP      | -                 | 3.41  | 5.31  | -                         | [3]          |
| AsP-1              | Puckered          | 3.51  | 4.65  | ~3.15                     | [5]          |
| AsP-2              | Puckered          | 3.51  | 4.65  | ~3.15                     | [5]          |
| AsP-3              | Puckered          | 3.51  | 4.65  | ~3.17                     | [5]          |
| P-AsP <sub>3</sub> | Phosphorene-like  | -     | -     | -                         | [6]          |
| G-AsP <sub>3</sub> | Graphene-like     | -     | -     | -                         | [6]          |

## Electronic Properties

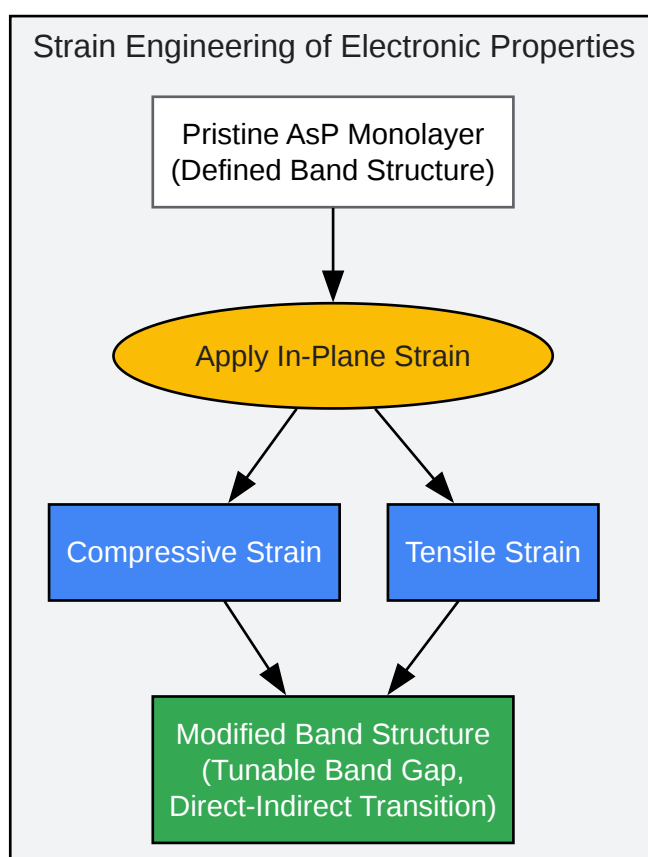
The electronic properties of AsP monolayers are their most compelling feature, exhibiting significant diversity and tunability.

- Band Gap:** The band gap of AsP can be tuned over a wide range, from narrow gaps suitable for infrared applications (0.15 eV in As<sub>0.83</sub>P<sub>0.17</sub>) to wider gaps for visible light applications (2.41 eV in I-AsP).[2][8] The nature of the gap can be direct or indirect depending on the specific allotrope and atomic arrangement.[1][3][6] For instance,  $\alpha$ -AsP monolayers can have a direct band gap of around 1.55 eV, while  $\gamma$ -AsP has an indirect gap of 1.44 eV.[3]
- Carrier Mobility:** AsP monolayers are predicted to have exceptionally high and anisotropic carrier mobility.[1] The  $\alpha_3$  phase, for example, is predicted to have an electron mobility of ~10,000 cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup>, an order of magnitude higher than  $\alpha$ -phosphorene.[7][9] Some blue

phosphorene-like structures are predicted to have even higher mobilities, reaching up to  $\sim 7.4 \times 10^4 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$ .<sup>[8]</sup>

- **Strain Engineering:** The electronic structure of AsP is highly sensitive to mechanical strain. Applying tensile or compressive strain can effectively tune the band gap and even induce transitions between direct and indirect band gaps, offering a powerful method to engineer the material's properties for specific devices.<sup>[10][11]</sup>

The logical relationship of strain engineering on the band gap is visualized below.



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Strain can be used to tune the electronic properties of AsP.

## Table 2: Electronic Properties of Selected AsP Monolayers

| Phase                                     | Band Gap (eV) | Type         | Electron Mobility ( $\text{cm}^2\text{V}^{-1}\text{s}^{-1}$ ) | Hole Mobility ( $\text{cm}^2\text{V}^{-1}\text{s}^{-1}$ ) | Reference(s) |
|---|---------------|--------------|---|---|--------------|
| $\alpha$ -AsP                             | 1.55 (HSE06)  | Direct       | -   | -   | [3]          |
| $\gamma$ -AsP                             | 1.44 (HSE06)  | Indirect     | -   | -   | [3]          |
| $\alpha$ -AsP/ $\gamma$ -AsP Homojunction | 1.01 (HSE06)  | Indirect     | -   | -   | [3]          |
| Puckered AsP                              | 0.924         | -            | High (anisotropic)  | High (anisotropic)  | [1]          |
| Buckled AsP                               | 1.858         | -            | -   | -   | [1]          |
| $\alpha_3$ -AsP                           | $\sim 1.54$   | Direct       | $\sim 10,000$   | -   | [7][9]       |
| I-AsP (Blue-like)                         | 2.41          | Quasi-direct | $\sim 74,000$   | -   | [8]          |
| P-AsP <sub>3</sub>                        | 1.51          | Direct       | 212 (armchair)  | 367 (armchair)  | [6]          |
| G-AsP <sub>3</sub>                        | 2.62          | Indirect     | 1412 (isotropic)  | 1003 (isotropic)  | [6]          |
| AsP <sub>3</sub>                          | 2.28          | Indirect     | -   | -   | [12]         |

Note: Calculated band gap values are highly dependent on the computational functional used (e.g., PBE vs. HSE06). HSE06 values are generally considered more accurate.[10]

## Mechanical and Thermal Properties

Mechanical Properties: Theoretical studies show that AsP monolayers possess robust and highly anisotropic mechanical properties. The Young's modulus in the zigzag direction is typically much higher than in the armchair direction, indicating greater stiffness along that axis. [10][13] Furthermore, these monolayers can withstand significant tensile strain, with some allotropes predicted to endure strains as high as 58% in the armchair direction.[13]

### Table 3: Mechanical Properties of AsP Monolayers

| Property              | Zigzag Direction | Armchair Direction | Reference(s) |
|-----------------------|------------------|--------------------|--------------|
| Young's Modulus (N/m) | ~93              | ~27                | [13]         |
| Poisson's Ratio       | 0.23             | 1.01               | [10]         |
| Ideal Strain Limit    | 24%              | 58%                | [13]         |

**Thermal Properties:** First-principles investigations into the thermal transport properties of AsP reveal that alloying phosphorus with heavier arsenic atoms significantly reduces lattice thermal conductivity compared to black phosphorene.[5] This is attributed to reduced phonon group velocities.[5] The thermal conduction is also profoundly anisotropic, a desirable trait for thermoelectric applications where heat should be conducted along a different axis than electricity.[5]

**Table 4: Lattice Thermal Conductivity ( $\kappa$ ) at 300 K**

| Material         | $\kappa$ Zigzag (W/mK) | $\kappa$ Armchair (W/mK) | Anisotropy ( $\kappa_z/\kappa_a$ ) | Reference(s) |
|------------------|------------------------|--------------------------|------------------------------------|--------------|
| AsP-1            | 14.2                   | 5.46                     | 2.61                               | [5]          |
| AsP-2            | 31.0                   | 7.56                     | 4.10                               | [5]          |
| AsP-3            | 14.0                   | 4.49                     | 3.12                               | [5]          |
| AsP <sub>3</sub> | 0.55                   | 0.36                     | 1.53                               | [12]         |

## Optical Properties

The tunable band gaps and strong light-matter interaction make AsP monolayers excellent candidates for optoelectronic and photovoltaic applications.[1][4] Theoretical calculations show that AsP exhibits strong and anisotropic optical absorption.[1][11] For instance, an  $\alpha$ -AsP/ $\gamma$ -AsP homojunction is predicted to have a high optical absorption coefficient of  $1.6 \times 10^6 \text{ cm}^{-1}$  and a power conversion efficiency (PCE) of over 21% for solar cell applications.[3] Functionalized AsP monolayers also show strong absorption peaks in the visible light region.[1][11]

## Computational Methodologies

The theoretical insights into AsP monolayers are primarily derived from a suite of first-principles computational techniques rooted in Density Functional Theory (DFT).

## Density Functional Theory (DFT) Calculations

This is the foundational method used for most theoretical studies.

- **Software:** The Vienna Ab initio Simulation Package (VASP) is commonly used.[\[10\]](#)
- **Method:** The projector augmented-wave (PAW) method is employed to describe the interaction between ion cores and valence electrons.
- **Exchange-Correlation Functional:** The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is standard for structural relaxations and geometry optimizations.[\[10\]](#) For more accurate electronic band structure and band gap calculations, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) are required.[\[3\]](#)[\[10\]](#)
- **Van der Waals (vdW) Correction:** To accurately model the interactions in layered materials, vdW correction schemes (e.g., DFT-D3) are included in the calculations.[\[3\]](#)
- **Parameters:** A high plane-wave energy cutoff and a dense k-point mesh are used to ensure calculation convergence.

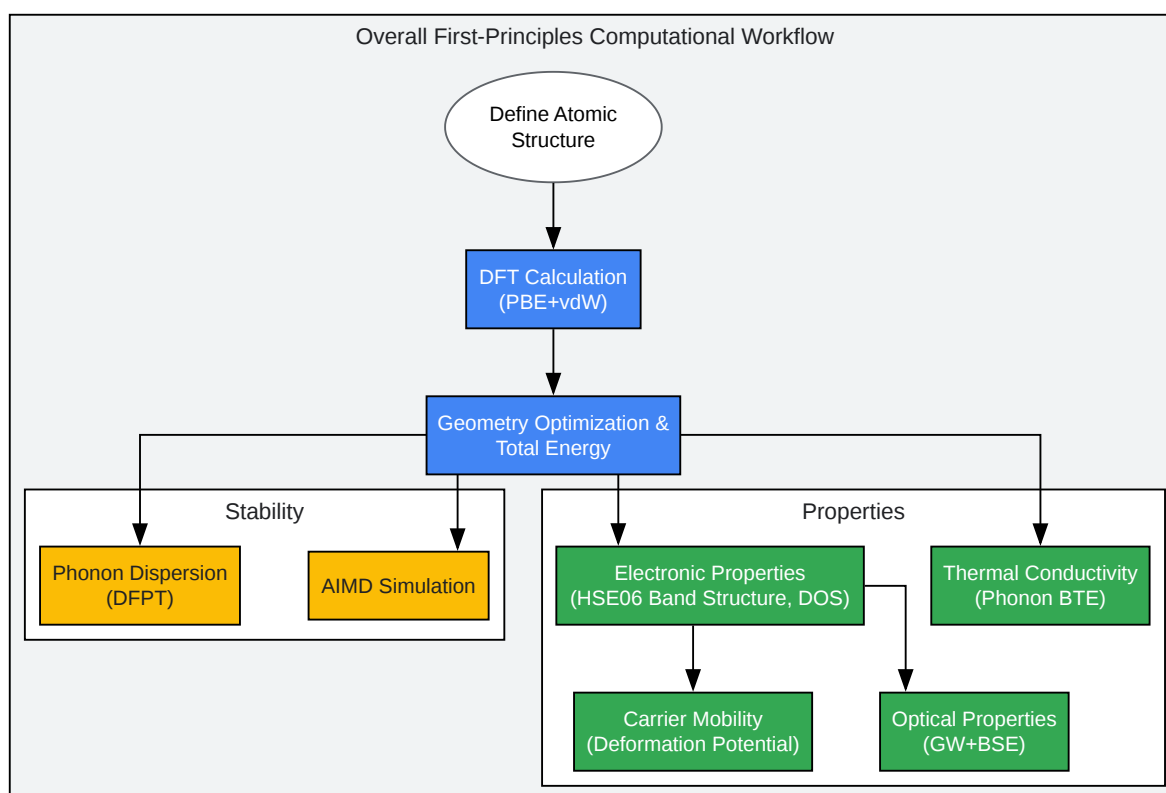
## Stability and Property Analysis Protocols

- **Phonon Calculations:** Dynamical stability is confirmed by calculating phonon dispersion curves using Density Functional Perturbation Theory (DFPT).[\[14\]](#)
- **Thermal Transport:** Lattice thermal conductivity ( $\kappa$ ) is calculated by solving the phonon Boltzmann Transport Equation (BTE). This requires the calculation of second-order (harmonic) and third-order (anharmonic) interatomic force constants from DFT.[\[5\]](#)
- **Carrier Mobility:** Carrier mobility ( $\mu$ ) is often calculated using the deformation potential (DP) theory. The formula is given by:  $\mu = (2\pi\hbar^4 C) / (k_B T m^2 E_d^2)$  where  $C$  is the elastic modulus,  $m$  is the effective mass of the carrier, and  $E_d$  is the deformation potential constant, all of which are derived from DFT calculations.[\[6\]](#)



- **Optical Properties:** To accurately capture optical properties, especially in materials with significant electron-hole interactions, calculations go beyond standard DFT. The GW approximation is used to determine the quasiparticle band gap, and the Bethe-Salpeter equation (BSE) is solved upon the GW results to include excitonic effects.[4][15]

The comprehensive workflow from defining a structure to calculating its various properties is illustrated below.



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A comprehensive workflow for the theoretical study of 2D materials.

## Potential Applications

Based on their theoretically predicted properties, AsP monolayers are promising for a wide range of applications:

- High-Performance Electronics: Their high carrier mobility makes them suitable for next-generation field-effect transistors (FETs).[\[1\]](#)[\[2\]](#)
- Optoelectronics and Photonics: The tunable, often direct, band gaps across the infrared and visible spectra make them ideal for photodetectors, LEDs, and other optoelectronic devices. [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Photovoltaics: Certain AsP structures and heterojunctions exhibit high optical absorption and power conversion efficiencies, indicating great potential for solar cells.[\[3\]](#)[\[8\]](#)
- Thermoelectrics: The combination of high charge mobility and low, anisotropic thermal conductivity suggests AsP could be an efficient thermoelectric material.[\[5\]](#)
- Sensors: The high surface-to-volume ratio and reactive surface make 2D AsP a candidate for gas sensing applications.[\[1\]](#)

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